Pumecitinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

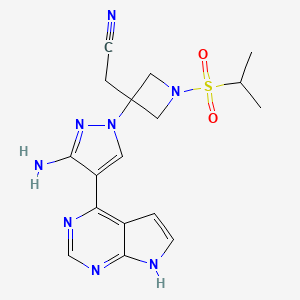

Pumecitinib is a small molecule drug developed by Beijing Puqi Pharmaceutical Technology Co Ltd. It functions as a Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK2 . This compound is primarily being investigated for its potential in treating immune system diseases, congenital disorders, and skin and musculoskeletal diseases . This compound is currently in Phase 3 of clinical trials and has shown promise in treating conditions such as atopic dermatitis, allergic rhinitis, and prurigo nodularis .

Preparation Methods

The synthesis of Pumecitinib involves several key steps:

Starting Materials: The synthesis begins with commercially available starting materials.

Reaction Conditions: The key steps include the formation of the azetidine ring and the introduction of the sulfonyl group. These steps typically require specific reaction conditions such as controlled temperatures and the use of catalysts.

Industrial Production: For large-scale production, the synthesis is optimized to ensure high yield and purity.

Chemical Reactions Analysis

Pumecitinib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: this compound can undergo substitution reactions, particularly at the azetidine ring and the pyrazole moiety.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups.

Scientific Research Applications

Pumecitinib has a wide range of scientific research applications:

Mechanism of Action

Pumecitinib exerts its effects by inhibiting the activity of JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway . This pathway is involved in the regulation of immune responses, cell growth, and differentiation. By inhibiting JAK1 and JAK2, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation . This mechanism makes it effective in treating inflammatory and autoimmune diseases .

Comparison with Similar Compounds

Pumecitinib is unique among JAK inhibitors due to its specific targeting of both JAK1 and JAK2. Similar compounds include:

Tofacitinib: A JAK inhibitor that targets JAK1 and JAK3, used for rheumatoid arthritis.

Ruxolitinib: A JAK1 and JAK2 inhibitor used for myelofibrosis and polycythemia vera.

Baricitinib: A JAK1 and JAK2 inhibitor used for rheumatoid arthritis.

Delgocitinib: A JAK inhibitor used for atopic dermatitis.

This compound’s specificity and efficacy in treating a broad range of immune-related conditions highlight its potential as a versatile therapeutic agent .

Biological Activity

Pumecitinib is a selective inhibitor of Janus Kinase (JAK) enzymes, specifically JAK1 and JAK2, which play a crucial role in the signaling pathways of various cytokines involved in inflammatory processes. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases, particularly rheumatoid arthritis (RA). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, safety profiles, and relevant case studies.

This compound functions by inhibiting JAK-mediated signaling pathways that are activated by pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By blocking these pathways, this compound reduces inflammation and modulates immune responses, making it a promising candidate for treating autoimmune conditions.

Efficacy in Clinical Trials

Clinical trials have demonstrated the efficacy of this compound in reducing disease activity in RA patients. A systematic review of several studies indicated that this compound significantly improved clinical outcomes compared to placebo and was comparable to existing biologic treatments.

Table 1: Summary of Clinical Trial Findings on this compound

Safety Profile

The safety profile of this compound has been evaluated across various studies. Common adverse effects include infections, elevated liver enzymes, and changes in lipid profiles. Serious adverse events were reported but were generally consistent with those observed in other JAK inhibitors.

Table 2: Adverse Events Reported in Clinical Trials

| Adverse Event | Incidence (%) |

|---|---|

| Upper respiratory infections | 25 |

| Elevated liver enzymes | 10 |

| Gastrointestinal disorders | 8 |

| Serious infections | 5 |

Case Studies

Case Study 1: Long-term Efficacy and Safety

A longitudinal study followed a cohort of RA patients treated with this compound for over two years. The results indicated sustained improvements in disease activity scores and quality of life measures, with a low incidence of serious adverse events.

Case Study 2: Combination Therapy

In another study, this compound was administered in combination with methotrexate to patients who had previously inadequate responses to conventional DMARDs. The combination therapy resulted in significant improvements in ACR responses compared to methotrexate alone, suggesting an additive effect.

Properties

CAS No. |

2401057-12-1 |

|---|---|

Molecular Formula |

C17H20N8O2S |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

2-[3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-propan-2-ylsulfonylazetidin-3-yl]acetonitrile |

InChI |

InChI=1S/C17H20N8O2S/c1-11(2)28(26,27)24-8-17(9-24,4-5-18)25-7-13(15(19)23-25)14-12-3-6-20-16(12)22-10-21-14/h3,6-7,10-11H,4,8-9H2,1-2H3,(H2,19,23)(H,20,21,22) |

InChI Key |

OUXYFMCMGWQWQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)N1CC(C1)(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.